molecular formula C25H29FN4S2 B2434147 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea CAS No. 863017-77-0

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Cat. No. B2434147
CAS RN: 863017-77-0
M. Wt: 468.65
InChI Key: FWTFCZVDZKIDBR-UHFFFAOYSA-N
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Description

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H29FN4S2 and its molecular weight is 468.65. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Applications

A significant application of compounds structurally similar to 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is in the development of new antidepressants. Research on derivatives like 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane shows potential dual activity at 5-HT1A serotonin receptors and serotonin transporter, which could be effective in treating depression (Martínez et al., 2001).

Antimicrobial and Antiviral Activities

These compounds also demonstrate potential in antimicrobial and antiviral applications. Studies on urea and thiourea derivatives of piperazine, for instance, show promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Antifungal Activity

Compounds containing thiocarbonyl moiety, similar in structure to the subject compound, have been designed and shown to possess significant antifungal activity. This can be particularly useful in developing new fungicides (Zhang et al., 2018).

Cancer Therapeutics

Research into sigma-2 receptor/TMEM97 ligands, structurally related to the mentioned compound, indicates their potential application in cancer therapy. These compounds can induce apoptosis and autophagy in cancer cells, suggesting a novel approach for cancer treatment (Liu et al., 2021).

Docking Studies and Synthesis Process

Docking studies of similar compounds have been conducted to understand their binding and interaction properties, which is crucial for drug design and development (Balaraju et al., 2019). Moreover, research into the synthesis processes of these compounds provides insights into efficient and scalable production methods, which is essential for pharmaceutical development.

properties

IUPAC Name

1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4S2/c1-18-8-3-5-10-21(18)28-25(31)27-19(2)24(23-12-7-17-32-23)30-15-13-29(14-16-30)22-11-6-4-9-20(22)26/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTFCZVDZKIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

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